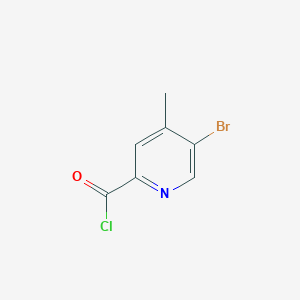

5-Bromo-4-methylpyridine-2-carbonyl chloride

Overview

Description

5-Bromo-4-methylpyridine-2-carbonyl chloride is a chemical compound with the CAS Number: 1211537-23-3 . It has a molecular weight of 234.48 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-methylpyridine-2-carbonyl chloride is 1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Bromo-4-methylpyridine-2-carbonyl chloride is a solid at room temperature . It has a molecular weight of 234.48 and is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Pyridine Derivatives

5-Bromo-4-methylpyridine-2-carbonyl chloride is a versatile intermediate in the synthesis of various pyridine derivatives. For example, it is used in the synthesis of copper(II) and oxido-vanadium(IV) complexes with specific geometric structures, which have potential applications in material science and catalysis (Takjoo et al., 2013). Additionally, it is utilized in Suzuki cross-coupling reactions to create novel pyridine-based derivatives, offering insights into their potential use in various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Synthesis of Functionalized Pyridines

The compound is also a key intermediate in the synthesis of functionalized pyridines. One study reported the efficient synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-4-methylpyridine-2-carbonyl chloride, which is used to produce various functionalized pyridine derivatives, including a key intermediate for the preparation of Lonafarnib, a potent anticancer agent (Song et al., 2004).

Anion Binding Studies

This chemical is also involved in the creation of isophthalamide derivatives, which are used in anion binding studies. Specifically, these compounds are investigated for their potential as anion receptors, particularly for chromate anions (Kadir et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

It’s known that such compounds are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions .

Mode of Action

5-Bromo-4-methylpyridine-2-carbonyl chloride, as a halogenated pyridine derivative, may participate in various organic reactions. One potential mode of action could be its involvement in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound could act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of 5-Bromo-4-methylpyridine-2-carbonyl chloride are largely dependent on the specific reactions it’s involved in. In Suzuki–Miyaura cross-coupling reactions, it could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-methylpyridine-2-carbonyl chloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the type of organoboron reagent used, and the reaction conditions .

properties

IUPAC Name |

5-bromo-4-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMUVCHWMGYWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)

![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)

![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)

![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)